molecular formula C12H18INO2 B5111810 2-[4-(4-Iodophenoxy)butylamino]ethanol

2-[4-(4-Iodophenoxy)butylamino]ethanol

Cat. No.: B5111810
M. Wt: 335.18 g/mol
InChI Key: XCROYSIYACXFFM-UHFFFAOYSA-N
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Description

2-[4-(4-Iodophenoxy)butylamino]ethanol is a synthetic alkanolamine derivative characterized by a 4-iodophenoxy group attached to a butyl chain, which is further linked to an ethanolamine moiety (NH-CH2CH2OH). This structure combines aromatic, ether, and amine functionalities, making it a versatile candidate for pharmacological and material science applications.

Properties

IUPAC Name

2-[4-(4-iodophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCROYSIYACXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCNCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodophenoxy)butylamino]ethanol typically involves the reaction of 4-iodophenol with 4-bromobutylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 4-Iodophenol reacts with 4-bromobutylamine in the presence of potassium carbonate to form 4-(4-iodophenoxy)butylamine.

    Step 2: The resulting 4-(4-iodophenoxy)butylamine is then reacted with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodophenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodophenoxy group can be reduced to a phenol group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Iodophenoxy)butylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodophenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The butylaminoethanol backbone may facilitate the compound’s binding to specific sites, enhancing its biological activity.

Comparison with Similar Compounds

Physicochemical Properties

The iodophenoxy group in 2-[4-(4-Iodophenoxy)butylamino]ethanol introduces significant steric bulk and polarizability, likely enhancing its binding affinity in biological systems compared to non-halogenated analogs. In contrast, 2-(Butylamino)ethanol exhibits lower molecular weight (117.18 g/mol) and higher solubility in aqueous systems, making it suitable for CO2 capture solvents . Density modeling using the Jouyban-Acree equation (OAPD: 0.05±0.06) suggests that mixtures involving alkanolamines can be accurately predicted, though iodinated derivatives may deviate due to increased molecular complexity .

Table 2: Application-Specific Comparisons

Compound Name Key Applications Performance Notes
This compound Potential radiopharmaceuticals, drug design High halogen reactivity; synthetic hurdles
2-(Butylamino)ethanol CO2 capture, DES formulations High solubility, low energy regeneration
EL20 (tetracaine derivative) Antiarrhythmic agents Hydrolysis-prone; requires stable formulation

Research Findings and Limitations

  • Synthesis Efficiency: The target compound’s synthesis is hampered by low yields (40.6%) and intermediate instability, whereas non-iodinated analogs (e.g., 2-(Butylamino)ethanol) are more accessible .
  • Thermodynamic Stability: DES formulations with alkanolamines show excellent correlation with Redlich–Kister models, but iodinated derivatives may require additional stability studies .
  • Biological Activity: While phenylethanolamine A demonstrates β-agonist effects, the iodophenoxy group’s impact on toxicity or efficacy remains unexplored .

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